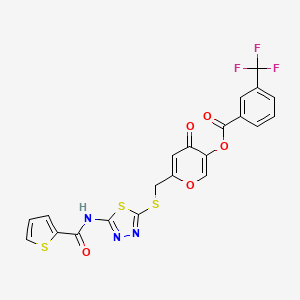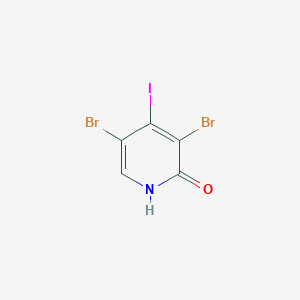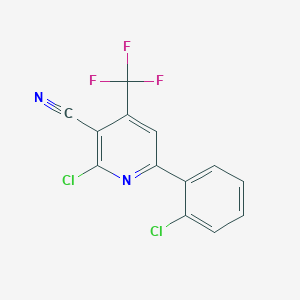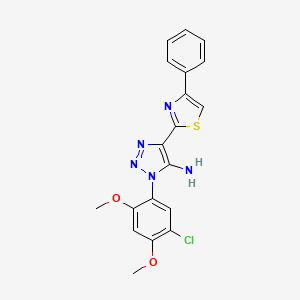![molecular formula C12H14BrFN2O B2961950 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline CAS No. 1798023-62-7](/img/structure/B2961950.png)
3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline is an organic compound with a complex structure that includes bromine, cyano, fluoro, and propan-2-yloxy groups attached to an aniline core
Preparation Methods
The synthesis of 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the aniline ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Cyano Group Introduction: Addition of a cyano group to the aniline ring.
Ether Formation: Attachment of the propan-2-yloxy group via an ether linkage.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorinating agents like Selectfluor for fluorination. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The bromine and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or binding to receptors. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline include other substituted anilines with different functional groups. For example:
3-bromo-N-cyano-4-fluoroaniline: Lacks the propan-2-yloxy group.
4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline: Lacks the bromine and cyano groups.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-(2-propan-2-yloxyethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-9(2)17-6-5-16(8-15)10-3-4-12(14)11(13)7-10/h3-4,7,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUZNHYBGKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN(C#N)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)
![2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2961870.png)
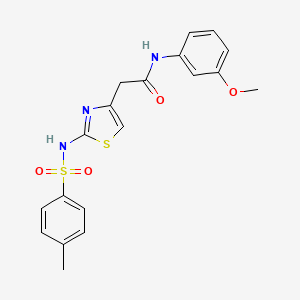
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
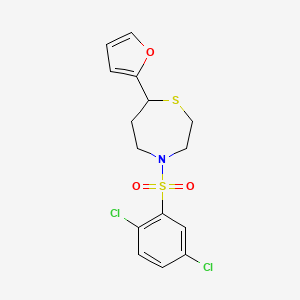
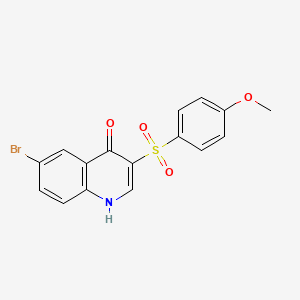
![N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2961883.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B2961884.png)
